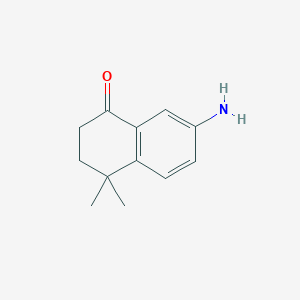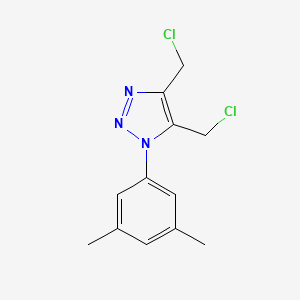
4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of chloromethyl groups at positions 4 and 5, and a 3,5-dimethylphenyl group at position 1 of the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the starting materials would be 3,5-dimethylphenyl azide and a suitable alkyne.
Chloromethylation: The chloromethyl groups can be introduced through a chloromethylation reaction. This involves the reaction of the triazole with formaldehyde and hydrochloric acid, resulting in the formation of chloromethyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle hazardous reagents such as azides and formaldehyde.
化学反应分析
Types of Reactions
4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups are reactive towards nucleophiles, allowing for substitution reactions to introduce different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, the major products can include amines, ethers, or thioethers.
Oxidation and Reduction: Products will vary based on the specific reaction conditions and reagents used.
科学研究应用
4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors with triazole-binding sites.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological Studies: It can be used as a probe or ligand in biological assays to study the interactions of triazole-containing compounds with biological targets.
作用机制
The mechanism of action of 4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access.
Receptor Binding: It may also interact with receptors, modulating their activity by either agonistic or antagonistic effects.
Polymerization: In materials science, the chloromethyl groups can participate in polymerization reactions, leading to the formation of cross-linked networks.
相似化合物的比较
Similar Compounds
1-(3,5-dimethylphenyl)-1H-1,2,3-triazole: Lacks the chloromethyl groups, making it less reactive in nucleophilic substitution reactions.
4,5-dimethyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole: Contains methyl groups instead of chloromethyl groups, resulting in different chemical reactivity.
4,5-bis(bromomethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole: Similar structure but with bromomethyl groups, which are more reactive than chloromethyl groups.
Uniqueness
4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole is unique due to the presence of both chloromethyl and 3,5-dimethylphenyl groups. This combination imparts specific reactivity and properties that are not found in similar compounds, making it valuable for targeted applications in various fields.
属性
IUPAC Name |
4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3/c1-8-3-9(2)5-10(4-8)17-12(7-14)11(6-13)15-16-17/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQBJXCCBQULPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)CCl)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
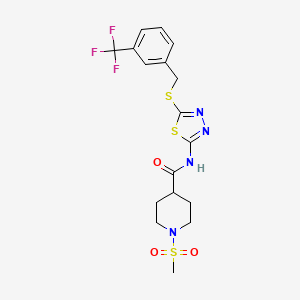
![2-CHLORO-3-[5-(CHLOROMETHYL)-1,2,4-OXADIAZOL-3-YL]PYRIDINE](/img/structure/B2548671.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide](/img/structure/B2548672.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine](/img/structure/B2548673.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2548675.png)
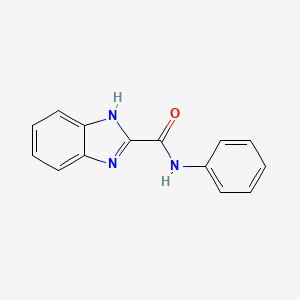
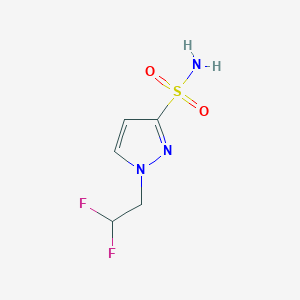
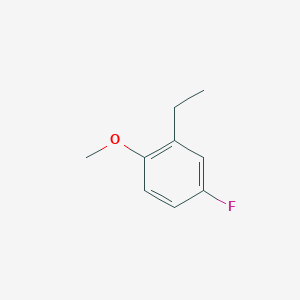
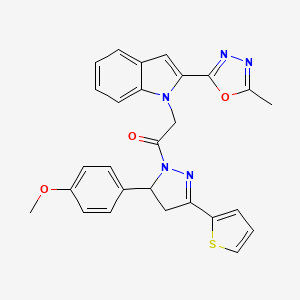
![2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride](/img/structure/B2548687.png)
![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/new.no-structure.jpg)
![Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2548690.png)
![N-[(4-fluorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2548691.png)
